1-(2,3-Difluorophenyl)ethane-1,2-diol
Description
1-(2,3-Difluorophenyl)ethane-1,2-diol is a fluorinated diol derivative characterized by a benzene ring substituted with fluorine atoms at the 2- and 3-positions, attached to an ethane-1,2-diol backbone. These compounds are typically synthesized via nucleophilic substitution or catalytic coupling reactions, with yields and purity influenced by substituent electronic effects .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8F2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
InChI Key |
ABZDFGOPOWOSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
1-(2,3-Difluorophenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via nucleophilic addition of ethylene glycol to the aldehyde, followed by dehydration to form the diol.
Industrial Production:
Industrial-scale production methods for this compound are not extensively documented. laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)ethane-1,2-diol can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially yielding a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.
Substitution: The fluorine atoms may be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties, such as antibacterial or antiviral activity.
Materials Science: Investigation into its use as a building block for novel materials.
Catalysis: Evaluation of its catalytic properties.
Mechanism of Action
The exact mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(3,5-Difluorophenyl)ethane-1,2-diol (CID 106534656): The 3,5-difluoro substitution creates a para-directing electronic effect, enhancing solubility in polar solvents compared to the 2,3-difluoro isomer. Its SMILES string (C1=C(C=C(C=C1F)F)C(CO)O) and molecular formula (C₈H₈F₂O₂) confirm a meta-fluorine arrangement .
Functional Group Modifications
1-(4-tert-Butylphenyl)ethane-1,2-diol (CID 19077751) :
- 1-(3-Aminophenyl)ethane-1,2-diol (CID 14997033): The amino group enhances basicity (pKa ~9.5) and enables hydrogen bonding with biological targets, as seen in its role as a precursor for neurotransmitter analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Ethane-1,2-diol Derivatives
Key Research Findings
- Fluorine Substitution: 2,3-Difluoro analogs exhibit higher metabolic stability than non-halogenated diols due to reduced CYP450-mediated oxidation .
- Synthetic Challenges : Bulky substituents (e.g., tert-butyl) require optimized catalytic conditions to avoid steric hindrance, as seen in lower yields for triazole-linked analogs (e.g., 18f in , % yield) .
Biological Activity
1-(2,3-Difluorophenyl)ethane-1,2-diol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
1-(2,3-Difluorophenyl)ethane-1,2-diol features a difluorophenyl group attached to a diol moiety. The presence of fluorine atoms enhances its chemical reactivity and biological activity compared to non-fluorinated analogs. The molecular formula is CHFO, and its structure can be represented as follows:
Biological Activity Overview
The biological activity of 1-(2,3-Difluorophenyl)ethane-1,2-diol has been evaluated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that 1-(2,3-Difluorophenyl)ethane-1,2-diol exhibits significant antimicrobial properties. A study conducted by demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) against various pathogens including Candida albicans. The MIC values for related compounds ranged from 37 to 124 μg/mL, suggesting that 1-(2,3-Difluorophenyl)ethane-1,2-diol may have comparable efficacy.
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways. Its interaction with specific enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
The mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its biological effects appears to be linked to its ability to interact with various molecular targets. The fluorine substituents enhance its binding affinity to enzymes and receptors involved in biological pathways. This interaction can lead to altered enzyme activity and modulation of cellular responses.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(2,3-Difluorophenyl)ethane-1,2-diol. Variations in the phenyl ring and the positioning of fluorine atoms significantly influence its potency and selectivity. For instance:
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| 1 | HO-CH(CH_2-C_6H_3(F)_2)-OH | 37 - 124 | Antimicrobial |
| 2 | HO-CH(CH_2-C_6H_4)-OH | >200 | Less active |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several diols against Candida albicans. The results indicated that diols with fluorinated phenyl groups exhibited lower MIC values compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine enhances antimicrobial activity.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of inflammation. The results showed a significant reduction in inflammatory markers when treated with compounds similar to 1-(2,3-Difluorophenyl)ethane-1,2-diol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
